2-nitro-N-(1-phenylethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11(12-7-3-2-4-8-12)15-21(19,20)14-10-6-5-9-13(14)16(17)18/h2-11,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXXNPABNYAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Nitro N 1 Phenylethyl Benzenesulfonamide
Reactions Involving the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in 2-nitro-N-(1-phenylethyl)benzenesulfonamide is acidic and can be deprotonated to form a nucleophilic anion. This anion is central to a variety of reactions, including alkylation, acylation, and nucleophilic substitution, which are fundamental to its application as a protective and activating group in the synthesis of amines.
The nitrogen of the 2-nitrobenzenesulfonamide (B48108) (nosyl) group is sufficiently acidic to be alkylated under various conditions, including the Mitsunobu reaction and through conventional methods using a base and an alkyl halide. This reactivity is a cornerstone of the Fukuyama amine synthesis, which allows for the preparation of secondary amines from primary amines.
A significant advancement in N-alkylation of sulfonamides involves the use of copper catalysts. Copper-catalyzed N-alkylation of sulfonamides with alcohols proceeds via a "hydrogen borrowing" methodology. In this process, the alcohol is temporarily oxidized to an aldehyde, which then condenses with the sulfonamide to form an imine, followed by reduction to the N-alkylated product. For instance, the reaction of p-toluenesulfonamide with benzyl alcohol in the presence of a copper acetate/potassium carbonate system yields the corresponding N-benzyl-p-toluenesulfonamide in excellent yield. ionike.com This methodology is applicable to a range of sulfonamides and alcohols. ionike.com
Visible light-induced copper-catalyzed alkylation has also emerged as a powerful method for the mono-alkylation of aliphatic amines with unactivated secondary alkyl iodides, addressing challenges like steric hindrance and over-alkylation. organic-chemistry.org While not directly demonstrated on this compound, these copper-catalyzed methods represent a potent strategy for introducing a second substituent on the sulfonamide nitrogen. ionike.comorganic-chemistry.org
| Sulfonamide Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonamide | Benzyl alcohol | Cu(OAc)₂/K₂CO₃ | N-Benzyl-p-toluenesulfonamide | Excellent | ionike.com |
| Primary aliphatic amines | Secondary alkyl iodides | CuI/rac-BINOL/BTPP, visible light | Mono-alkylated amines | Up to 92% | organic-chemistry.org |
| 2-Nitrobenzenesulfonamides | Alcohols (Mitsunobu) | DEAD, PPh₃ | N,N-Disubstituted-2-nitrobenzenesulfonamides | High | researchgate.net |
The sulfonamide nitrogen of this compound can undergo acylation to form N-acylsulfonamides, a functional group prevalent in pharmaceutically active compounds. These N-acyl derivatives can be synthesized through various methods, including the use of acyl chlorides or N-acylbenzotriazoles. researchgate.net
A novel and environmentally friendly approach involves the N-acylation of amines and sulfonamides under ultrasound irradiation. For example, the acylation of (R)-N-(1-phenylethyl)sulfamide with acetic anhydride under ultrasonic conditions produces (R)-N-(N-(1-phenylethyl)sulfamoyl)acetamide in good yield. researchgate.net This method offers advantages such as shorter reaction times and higher yields. researchgate.net Another efficient method employs N-acyl DBN tetraphenylborate salts, which act as effective acylating agents for a range of nucleophiles, including sulfonamides. bath.ac.uk
| Sulfonamide Substrate | Acylating Agent | Conditions/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (R)-N-(1-phenylethyl)sulfamide | Acetic anhydride | Ultrasound irradiation | (R)-N-(N-(1-Phenylethyl)sulfamoyl)acetamide | 85% | researchgate.net |
| Various sulfonamides | N-Acyl DBN tetraphenylborate salts | - | N-Acylsulfonamides | Not specified | bath.ac.uk |
| Various sulfonamides | N-Acylbenzotriazoles | NaH | N-Acylsulfonamides | 76-100% | researchgate.net |
The 2-nitrobenzenesulfonyl (nosyl) group is renowned for its facile cleavage under mild conditions, which constitutes a nucleophilic substitution reaction at the sulfur atom. This deprotection is a key step in the Fukuyama amine synthesis. The reaction is typically carried out using a thiol and a base. The thiolate anion acts as a soft nucleophile, attacking the sulfur atom and displacing the amine via a Meisenheimer complex intermediate. stackexchange.com
This cleavage is highly efficient and can be performed in the presence of other protecting groups, highlighting the mildness and selectivity of the reaction. A variety of thiols can be employed, and solid-supported thiol reagents have been developed to simplify product purification. researchgate.net This reaction underscores the utility of the 2-nitrobenzenesulfonamide moiety as a readily removable protecting group for amines. researchgate.netresearchgate.net
Transformations of the Nitro Group
The ortho-nitro group on the benzene ring is not merely a passive substituent; its strong electron-withdrawing nature activates the sulfonamide for nucleophilic attack and it can directly participate in various chemical transformations.
The nitro group of this compound can be reduced to an amino group, which is a common and crucial transformation in organic synthesis. The resulting 2-aminobenzenesulfonamide derivative can then participate in further reactions, such as intramolecular cyclizations.
A wide array of reagents and conditions can be employed for the reduction of aromatic nitro compounds, offering chemoselectivity in the presence of other functional groups. organic-chemistry.org Common methods include:
Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.comwikipedia.org
Metal/Acid Systems : Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic acid or hydrochloric acid) are classic and reliable methods for nitro group reduction. stackexchange.comcommonorganicchemistry.com
Other Reagents : Sodium dithionite (Na₂S₂O₄) is an inexpensive and environmentally friendly reagent that can efficiently reduce nitro groups, often in a mixture of organic solvent and water. bohrium.com Sodium sulfide (Na₂S) is another option that can offer selectivity in certain cases. commonorganicchemistry.com
The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. For instance, SnCl₂ is known for its mildness and tolerance of groups like esters and nitriles. stackexchange.com
| Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| H₂/Pd-C | Catalytic | Highly efficient, but can reduce other functional groups. | commonorganicchemistry.com |
| Fe/AcOH | Acidic | Mild, tolerates many functional groups. | commonorganicchemistry.com |
| Zn/AcOH | Acidic | Mild, similar to Fe/AcOH. | commonorganicchemistry.com |
| SnCl₂ | Acidic or alcoholic solvent | Mild, chemoselective, tolerates esters, nitriles. | stackexchange.com |
| Na₂S₂O₄ | Aqueous/Organic mixture | Inexpensive, environmentally friendly. | bohrium.com |
The ortho-nitro group plays a crucial role in facilitating intramolecular cyclization reactions, often following its reduction to an amine. The resulting ortho-amino sulfonamide is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
One prominent example is the tandem reaction involving the in-situ reduction of the nitro group, followed by condensation with an aldehyde to form an imine, which then undergoes intramolecular cyclization. This one-pot process, often mediated by a reducing agent like sodium dithionite, provides an efficient route to 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides. bohrium.comnih.gov
Furthermore, the nitro group can activate the aromatic ring for intramolecular nucleophilic attack. In base-mediated reactions of N,N-disubstituted 2-nitrobenzenesulfonamides, intramolecular C-arylation can occur, leading to the formation of indolinones after cleavage and subsequent reduction of the nitro group. researchgate.net This Truce-Smiles type rearrangement highlights the ability of the nitrobenzenesulfonyl scaffold to act as a linchpin in the construction of complex heterocyclic systems. researchgate.netacs.org
Reactions of the Phenylethyl Moiety
The 1-phenylethyl group in this compound is a site of significant chemical interest due to its stereogenic center and the presence of both aromatic and aliphatic positions susceptible to modification.
Stereochemical Transformations and Derivatizations
The chiral nature of the 1-phenylethylamine (B125046) moiety makes it a valuable component in asymmetric synthesis, where it can act as a chiral auxiliary to control the stereochemical outcome of reactions. The sulfonamide linkage provides a stable connection that allows for transformations at other parts of the molecule while preserving the stereochemical integrity of the chiral center. Derivatization of the sulfonamide nitrogen can be achieved, and the stereochemistry of the 1-phenylethyl group can influence the diastereoselectivity of subsequent reactions.
Research has shown that N-benzyl-N-(1-phenylethyl)-arylsulfinamides can be prepared as diastereomeric mixtures, from which diastereomerically pure compounds can be obtained through spontaneous crystallization. These pure diastereomers can then be converted into enantiopure sulfinates and sulfinamides, demonstrating the utility of the 1-phenylethyl group in stereoselective synthesis. While this specific example does not involve a 2-nitrobenzenesulfonamide, the principle of using the chiral phenylethylamine to direct stereochemistry is applicable.
Functionalization at Aromatic and Aliphatic Sites
The phenylethyl moiety possesses two primary sites for functionalization: the aromatic phenyl ring and the aliphatic benzylic carbon.
Aromatic Functionalization: The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution reactions. However, the reactivity of this ring is influenced by the electron-withdrawing nature of the sulfonamide group. The specific conditions required for such functionalizations would need to overcome this deactivating effect.
Intramolecular Cyclization and Rearrangement Pathways
The presence of the ortho-nitro group on the benzenesulfonyl moiety activates the aromatic ring towards nucleophilic attack, facilitating a variety of intramolecular cyclization and rearrangement reactions. These pathways are often initiated by a base and can lead to the formation of complex heterocyclic structures.
Base-Mediated C-Arylation Followed by N–N Bond Formation
In the presence of a base, N,N-disubstituted 2-nitrobenzenesulfonamides can undergo intramolecular C-arylation. sci-hub.seresearchgate.net This reaction involves the deprotonation of a carbon atom alpha to an activating group in one of the N-substituents, followed by a nucleophilic attack of the resulting carbanion onto the electron-deficient nitro-activated aromatic ring. This C-C bond formation is a key step in the synthesis of various nitrogen-containing heterocycles. researchgate.netsci-hub.seresearchgate.net
Following the initial C-arylation, a subsequent intramolecular reaction can lead to the formation of an N-N bond. This typically involves the reduction of the nitro group to a nitroso or amino group, which can then react with the sulfonamide nitrogen. This sequence of reactions provides a pathway to indazole derivatives.
| Reactant Type | Key Reaction Steps | Product Class |
| N-Alkyl-2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides | 1. Base-mediated C-arylation2. N-N bond formation | Indazole oxides |
Intramolecular Baeyer-Villiger Oxidation Utilizing N-Oxide
A notable and innovative transformation involves the use of the N-oxide, formed from the nitro group during the cyclization process, as an internal oxidant in a Baeyer-Villiger-type reaction. Research has demonstrated that 2-nitro-N-alkyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide derivatives, after undergoing base-mediated C-arylation and N-N bond formation to produce an unstable five-membered ring intermediate that dehydrates to an indazole oxide, can be subjected to acid-mediated intramolecular Baeyer-Villiger oxidation. researchgate.net In this step, the N-oxide oxygen is transferred to the adjacent ketone, resulting in the formation of an ester (a benzoate). This unique cascade reaction showcases the dual role of the nitro group, first as an activating group for cyclization and then as a source of an internal oxidant.
| Intermediate | Reaction Type | Oxidant | Product |
| Indazole oxide | Intramolecular Baeyer-Villiger Oxidation | Internal N-oxide | 2-Alkyl-2H-indazol-3-yl benzoate |
Formation of Nitrogen-Containing Heterocycles from Sulfonamide Precursors
The intramolecular reactions of this compound and its derivatives serve as a powerful tool for the synthesis of a diverse range of nitrogen-containing heterocycles. The initial base-mediated C-arylation and subsequent transformations can be modulated to produce various heterocyclic scaffolds.
The indazole oxides formed through the C-arylation and N-N bond formation pathway are themselves valuable intermediates. Hydrolysis of the resulting 2-alkyl-2H-indazol-3-yl benzoates (from the Baeyer-Villiger oxidation) can yield 2-alkyl-1,2-dihydro-3H-indazol-3-ones, which are privileged structures in medicinal chemistry. researchgate.net The ability to construct these complex heterocyclic systems from relatively simple acyclic precursors highlights the synthetic utility of 2-nitrobenzenesulfonamides.
| Precursor | Key Transformation | Resulting Heterocycle |
| 2-Nitro-N-alkyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide | Base-mediated C-arylation, N-N bond formation, intramolecular Baeyer-Villiger oxidation, and hydrolysis | 2-Alkyl-1,2-dihydro-3H-indazol-3-one |
| N,N-Disubstituted 2-nitrobenzenesulfonamides | Base-mediated C- or N-arylation | Indazoles, quinazolinones, quinoxalinones |
Mechanistic Investigations of Chemical Reactions Involving 2 Nitro N 1 Phenylethyl Benzenesulfonamide
Elucidation of Reaction Pathways and Postulated Intermediates
While specific, detailed reaction pathways for transformations directly involving 2-nitro-N-(1-phenylethyl)benzenesulfonamide are not extensively documented in the literature, mechanistic insights can be inferred from studies on related compounds, particularly those involving the formation of the N-arylsulfonamide bond from nitroarenes.
One plausible pathway for the formation of N-arylsulfonamides from nitroarenes involves the direct coupling of the nitroarene with a sodium arylsulfinate. organic-chemistry.org Mechanistic studies on iron-catalyzed reactions suggest that the N-S bond may be formed prior to the reduction of the nitro group. organic-chemistry.org A key postulated intermediate in this process is an N-aryl-N-arenesulfonylhydroxylamine. organic-chemistry.org This intermediate would then undergo further reduction to yield the final N-arylsulfonamide product.
In the context of this compound, if it were to be synthesized from 2-nitrobenzenesulfinate and N-(1-phenylethyl)amine, a different pathway would be operative, likely involving nucleophilic attack of the amine on a derivative of the sulfinic acid. Conversely, in reactions where the sulfonamide itself is a reactant, the 2-nitro group can act as a directing group and a protecting group for the amine, influencing the reactivity of the entire molecule.
Catalytic Cycle Analysis in Metal-Catalyzed and Organocatalyzed Transformations
The synthesis of N-arylsulfonamides can be achieved through various catalytic methods. In iron-catalyzed systems using nitroarenes as the nitrogen source, a proposed catalytic cycle would involve the coordination of the iron catalyst to the nitroarene, facilitating its coupling with the sodium arylsulfinate. organic-chemistry.org The resulting intermediate would remain coordinated to the catalyst during the reduction of the nitro group, followed by product release and regeneration of the active catalytic species. The choice of solvent and catalyst is critical, with FeCl2 and DMSO being identified as effective for this type of transformation. organic-chemistry.org
While specific organocatalyzed transformations involving this compound are not well-documented, the principles of organocatalysis suggest potential pathways. For instance, a chiral organocatalyst could activate the sulfonamide or a reaction partner through non-covalent interactions, such as hydrogen bonding, to facilitate a stereoselective transformation. The catalyst would be regenerated in a subsequent step of the catalytic cycle.
Role of Hydrogen Bonding and Non-Covalent Interactions in Directing Reactivity and Selectivity
Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in directing the reactivity and selectivity of chemical reactions. In the case of this compound, the presence of the ortho-nitro group is of paramount importance.
Crystal structure analysis of the closely related compound, 2-nitro-N-phenylbenzenesulfonamide, reveals the presence of a significant intramolecular hydrogen bond between the amide hydrogen and one of the oxygen atoms of the ortho-nitro group. nih.gov This interaction creates a stable six-membered ring-like structure (an S(6) motif), which can significantly influence the conformation and reactivity of the molecule. nih.gov This intramolecular hydrogen bond can lock the conformation of the sulfonamide group, potentially directing the approach of incoming reagents and thereby influencing the stereochemical outcome of reactions.
In intermolecular interactions, the sulfonyl oxygens and the nitro group oxygens of this compound can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are crucial in the formation of supramolecular assemblies and can be exploited in organocatalysis to achieve high levels of stereocontrol. mdpi.com The chiral (1-phenylethyl) group can also participate in non-covalent interactions, such as π-π stacking, which can further influence the transition state geometry of a reaction.
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Intramolecular | N-H (amide) | O (ortho-nitro group) | Conformational rigidity, directing effect |
| Intermolecular | N-H (amide) | O (sulfonyl or nitro of another molecule) | Crystal packing, supramolecular assembly |
| Intermolecular | C-H (aromatic) | O (sulfonyl or nitro of another molecule) | Crystal packing |
Kinetic and Thermodynamic Studies of Transformations
Thermodynamic studies on related sulfonamides have focused on aspects such as sublimation and solubility. researchgate.netnih.govresearchgate.net These studies provide insights into the intermolecular forces governing the solid-state and solution-phase behavior of these compounds. For instance, the Gibbs free energy of sublimation has been correlated with the sum of H-bond acceptor factors of the molecules, highlighting the importance of these interactions in the solid state. researchgate.net
Kinetic studies would be essential to determine the rate-determining steps of reactions involving this compound and to quantify the influence of catalysts, solvents, and temperature on reaction rates. Such studies would involve monitoring the concentration of reactants and products over time, allowing for the determination of rate constants and activation parameters.
| Parameter | Symbol | Information Provided |
|---|---|---|
| Gibbs Free Energy Change | ΔG | Spontaneity of the reaction |
| Enthalpy Change | ΔH | Heat absorbed or released during the reaction |
| Entropy Change | ΔS | Change in disorder of the system |
| Activation Energy | Ea | Minimum energy required for the reaction to occur |
Stereochemical Control Mechanisms in Asymmetric Reactions
The presence of the chiral N-(1-phenylethyl) group in this compound makes it a valuable substrate or reagent in asymmetric synthesis. This chiral auxiliary can exert significant stereochemical control over reactions occurring at or near the sulfonamide functionality.
The mechanism of stereochemical control often relies on the steric bulk of the chiral auxiliary, which directs the approach of a reagent to one face of the molecule over the other. In the case of the N-(1-phenylethyl) group, the phenyl ring and the methyl group create a biased steric environment.
For example, in the Michael-type addition of chiral imines derived from 1-phenylethylamine (B125046), the alkylation process occurs preferentially on the less hindered π-face of the enamine tautomer. nih.gov This principle can be extended to reactions involving this compound, where the chiral group would direct the formation of a new stereocenter with a high degree of diastereoselectivity.
The intramolecular hydrogen bond between the amide N-H and the ortho-nitro group can further enhance stereochemical control by rigidifying the transition state. This pre-organization of the reactive conformation can lead to a more pronounced energy difference between the diastereomeric transition states, resulting in higher enantiomeric or diastereomeric excesses.
Computational and Theoretical Chemistry Studies of 2 Nitro N 1 Phenylethyl Benzenesulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the intricacies of molecular systems. These methods are applied to predict the properties of sulfonamides by solving approximations of the Schrödinger equation.
Structural Optimization and Conformational Analysis
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. Key rotational points in this molecule include the bonds flanking the sulfonamide linkage (S-N and N-C) and the bond connecting the phenylethyl group to the nitrogen atom.
While specific DFT optimization data for 2-nitro-N-(1-phenylethyl)benzenesulfonamide is not extensively documented in publicly available literature, studies on closely related structures provide valuable insights into the expected structural features:
Torsion and Dihedral Angles : In a similar compound, 2-nitro-N-phenylbenzenesulfonamide, X-ray crystallography revealed a significant twist at the S-N bond, with a C-N-S-C torsion angle of -72.83°. nih.govnih.gov The dihedral angle between its two benzene rings was found to be 59.55°. nih.govnih.gov For this compound, computational analysis would similarly quantify the spatial relationship between its 2-nitrophenyl and phenyl rings.
Intramolecular Interactions : The conformation is often stabilized by intramolecular hydrogen bonds. For instance, in related 2-nitrobenzenesulfonamides, the amide hydrogen atom can form a hydrogen bond with an oxygen atom of the ortho-nitro group, creating a stable cyclic motif. nih.govnih.govnih.gov
| Intramolecular Hydrogen Bonding | Non-covalent attraction between the amide hydrogen and a nearby acceptor atom (like a nitro oxygen). | Stabilizes specific conformations and influences the molecule's chemical properties. |
Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)
The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.
LUMO : Represents the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.
DFT calculations are widely used to determine the energies of these orbitals. For sulfonamide derivatives, studies have shown that HOMO-LUMO analysis can successfully predict where charge transfer occurs within the molecule. nih.gov This information is crucial for understanding reaction mechanisms and designing molecules with specific electronic properties.
Energetics of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states.
Molecular Modeling and Simulation in Chemical Reactions
Beyond static calculations of molecular structures and energies, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a deeper understanding of conformational flexibility, solvent effects, and the dynamic processes of chemical reactions. This approach can reveal how the molecule behaves in a realistic environment, such as in a solution or interacting with a biological macromolecule.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These predictions are vital in fields like drug discovery for screening potential drug candidates and understanding their mechanism of action.
Computational Docking Studies for Molecular Recognition
Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. The primary goal is to identify the correct binding pose and estimate the strength of the interaction, typically quantified as a binding energy or docking score.
For this compound, docking studies could be performed to evaluate its potential as an inhibitor for various enzymes. The process involves:
Obtaining the 3D structures of the ligand (the sulfonamide) and the target protein (e.g., from the Protein Data Bank).
Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the protein's active site.
Scoring each pose based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Although specific docking studies featuring this compound are not widely reported, research on analogous benzenesulfonamide (B165840) derivatives shows they are frequently evaluated as potential inhibitors for targets like carbonic anhydrase. mdpi.com Such studies help prioritize compounds for further experimental testing.
Table 2: Overview of Computational Chemistry Methods
| Method | Purpose | Key Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | To calculate the electronic structure of molecules. | Optimized geometry, HOMO-LUMO energies, molecular electrostatic potential, reaction energetics. |
| Molecular Dynamics (MD) | To simulate the physical movements of atoms and molecules. | Conformational changes over time, solvent effects, binding stability. |
| Molecular Docking | To predict the binding orientation and affinity of a small molecule to a macromolecule. | Binding pose, docking score, identification of key intermolecular interactions (e.g., hydrogen bonds). |
Lack of Specific Computational Studies on this compound Limits Pharmacophore Mapping and Ligand Design Analysis
Detailed computational and theoretical chemistry studies focusing specifically on the pharmacophore mapping and ligand design principles of this compound are not extensively available in the public domain. While research into the broader class of benzenesulfonamides and nitroaromatic compounds is prevalent, specific computational models for this particular molecule are not readily found in the reviewed literature.
Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This process is fundamental in rational drug design, allowing for the identification and optimization of new lead compounds. For this compound, a hypothetical pharmacophore model would likely include key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. However, without specific biological activity data and computational modeling, the precise arrangement and relative importance of these features remain speculative.
Similarly, the principles of ligand design for this compound would be contingent on its intended biological target. Ligand design involves modifying a molecule's structure to enhance its binding affinity and selectivity for a particular protein or enzyme. This process often relies on an understanding of the target's binding site, which can be elucidated through techniques like X-ray crystallography or homology modeling, followed by computational docking studies. In the absence of a defined biological target for this compound, any discussion of ligand design principles would be general in nature.
While the crystal structure of the closely related compound, 2-nitro-N-phenylbenzenesulfonamide, provides some insight into the conformational properties and potential intermolecular interactions of such molecules, this information cannot be directly extrapolated to generate a detailed and accurate pharmacophore model for this compound. The presence of the 1-phenylethyl group introduces additional conformational flexibility and stereochemical considerations that would significantly influence its interaction with a biological target.
Therefore, a comprehensive analysis of the pharmacophore mapping and ligand design principles for this compound necessitates further experimental and computational investigation. Future studies would need to identify a specific biological target and then employ computational chemistry tools to develop and validate a pharmacophore model, which could then guide the rational design of new, more potent, and selective analogues.
Structure Activity Relationship Sar and Molecular Recognition Mechanisms
Molecular Determinants of Interaction with Biological Macromolecules (e.g., enzymes)
The interaction of 2-nitro-N-(1-phenylethyl)benzenesulfonamide with biological macromolecules is a multifaceted process governed by the individual contributions of its key functional moieties.
The sulfonamide group (–SO₂NH–) is a cornerstone of the molecule's binding capabilities, particularly in the context of enzyme inhibition. This functional group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs). The nitrogen atom of the sulfonamide can coordinate directly with the zinc ion present in the active site of these enzymes. This interaction is a primary anchor for the inhibitor molecule. Furthermore, the oxygen atoms of the sulfonamide group are capable of forming hydrogen bonds with amino acid residues in the enzyme's active site, such as the backbone amide of Threonine 199 in human carbonic anhydrase II (hCA II), further stabilizing the enzyme-inhibitor complex. nih.gov The acidic nature of the sulfonamide proton also plays a role in its binding affinity.
The nitro (–NO₂) and phenylethyl (–CH(CH₃)C₆H₅) substituents significantly modulate the binding affinity and selectivity of the parent benzenesulfonamide (B165840) scaffold.
The nitro group , being a strong electron-withdrawing group, influences the electronic properties of the benzene ring and the acidity of the sulfonamide proton. Its presence can enhance the binding affinity by altering the charge distribution of the molecule. In the related compound 2-nitro-N-phenylbenzenesulfonamide, the ortho-nitro group is involved in an intramolecular hydrogen bond with the amide hydrogen, which can affect the conformation of the molecule and its interaction with a target. nih.govnih.gov
The 1-phenylethyl group introduces both steric bulk and hydrophobic character. The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues within the active site of an enzyme. For instance, in carbonic anhydrase, hydrophobic residues like Valine 121, Leucine 141, and Leucine 198 often form a hydrophobic pocket that can accommodate such aromatic substituents. nih.gov The ethyl portion of the substituent provides a flexible linker, allowing the phenyl group to adopt an optimal orientation for these hydrophobic interactions. The stereochemistry at the chiral center of the 1-phenylethyl group is also expected to play a critical role in molecular recognition.
Mechanistic Insights into Enzyme Inhibition (e.g., Carbonic Anhydrase)
Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.gov Although direct studies on this compound are not prevalent, its mechanism of inhibition can be inferred from the extensive research on related sulfonamides.
The binding of sulfonamide inhibitors to the active site of carbonic anhydrase is a well-characterized process. The primary interaction involves the deprotonated sulfonamide nitrogen forming a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site. This displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity.
Key molecular interactions that stabilize the enzyme-inhibitor complex include:
Coordination with Zinc: The sulfonamide nitrogen binds to the zinc ion.
Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone NH group of Thr199. nih.gov
Hydrophobic Interactions: The aromatic rings of the inhibitor can interact with hydrophobic residues lining the active site cavity, such as Valine 121, Leucine 198, and Phenylalanine 131. nih.gov The phenylethyl group of this compound would be expected to participate significantly in such interactions.
| Interaction Type | Contributing Moiety of this compound | Potential Interacting Enzyme Residues (in Carbonic Anhydrase) |
|---|---|---|
| Zinc Coordination | Sulfonamide group (-SO₂NH-) | Zn²⁺ ion |
| Hydrogen Bonding | Sulfonamide oxygen atoms | Thr199 |
| Hydrophobic Interactions | Phenylethyl group, Benzenesulfonyl ring | Val121, Leu141, Leu198, Phe131 |
| Van der Waals Interactions | Entire molecule | Various active site residues |
The selectivity and affinity of sulfonamide inhibitors for different carbonic anhydrase isoforms are determined by the specific amino acid residues that make up the active site. While the core binding interactions with the zinc ion and Thr199 are conserved, variations in other residues, particularly in the hydrophobic regions of the active site, can be exploited to achieve isoform selectivity.
The this compound molecule possesses distinct structural features that would influence its selectivity and affinity:
The ortho-nitro group can influence the orientation of the benzenesulfonamide ring within the active site. The position of this group has been shown to affect the inhibitory potency against different CA isoforms. nih.gov
The 1-phenylethyl substituent can be tailored to fit into specific hydrophobic pockets of different CA isoforms. The size, shape, and flexibility of this group are critical for achieving high affinity and selectivity.
Stereochemical Influence on Molecular Recognition and Binding Specificity
The presence of a chiral center in the 1-phenylethyl group of this compound means that it exists as two enantiomers: (R)-2-nitro-N-(1-phenylethyl)benzenesulfonamide and (S)-2-nitro-N-(1-phenylethyl)benzenesulfonamide. The three-dimensional arrangement of atoms in these enantiomers is non-superimposable, which can lead to significant differences in their interaction with chiral biological macromolecules like enzymes.
The active sites of enzymes are themselves chiral environments due to the specific arrangement of their amino acid residues. Consequently, one enantiomer of the inhibitor may fit more snugly into the active site than the other, leading to a higher binding affinity and greater inhibitory potency. This phenomenon, known as stereoselectivity, is a fundamental principle in pharmacology. For example, studies on related chiral sulfonamides have demonstrated that the stereochemistry at the alpha-carbon of the substituent on the sulfonamide nitrogen can profoundly impact the inhibitory activity and isoform selectivity.
Advanced Spectroscopic and Crystallographic Analyses for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For sulfonamides like "2-nitro-N-(1-phenylethyl)benzenesulfonamide," both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and purity of the compound. The chemical shifts, coupling constants, and signal integrations in the NMR spectra provide a detailed map of the molecular structure.
In the synthesis of benzenesulfonamide (B165840) derivatives, NMR spectroscopy is a powerful tool for monitoring the progress of the reaction. For instance, the disappearance of the signals corresponding to the starting materials (e.g., 2-nitrobenzenesulfonyl chloride and (S)-phenylethylamine) and the appearance of a new set of signals corresponding to the product can be tracked to determine the reaction's endpoint.
Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be utilized for unambiguous assignment of all proton and carbon signals, which is particularly useful for complex molecules. While specific NMR data for "this compound" is not extensively published, the existence of a ¹³C NMR spectrum is noted in spectral databases. spectrabase.com For related compounds, such as other 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine, NMR data has been instrumental in determining the configuration of newly formed stereogenic centers.
Conformational analysis of flexible molecules like "this compound" can also be aided by NMR studies. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, which helps in deducing the preferred conformation of the molecule in solution.
A hypothetical ¹³C NMR chemical shift table for "this compound" is presented below based on computational predictions.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C (methyl) | 15-25 |
| CH (phenylethyl) | 50-60 |
| C (aromatic, phenylethyl) | 125-145 |
| C (aromatic, nitrobenzenesulfonyl) | 120-150 |
X-ray Crystallography for Solid-State Structure Determination, Conformational Data, and Intermolecular Hydrogen Bonding
X-ray crystallography provides unparalleled, definitive evidence of the solid-state structure of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule's conformation. For sulfonamides, crystallographic data is crucial for understanding the geometry around the sulfonyl group and the nature of intermolecular interactions.
While a crystal structure for "this compound" is not publicly available, the crystallographic analysis of the closely related compound "2-Nitro-N-phenylbenzenesulfonamide" offers significant insights into the structural features that can be expected. nih.gov The study of this analogue reveals important details about the molecular conformation and hydrogen bonding patterns.
In the crystal structure of "2-Nitro-N-phenylbenzenesulfonamide," the molecule is twisted at the S-N bond. nih.gov A key feature is the formation of an intramolecular hydrogen bond between the amide hydrogen and an oxygen atom of the ortho-nitro group, which creates a stable six-membered ring-like structure (an S(6) motif). nih.gov Additionally, intermolecular hydrogen bonds of the C-H···O type link the molecules into a larger supramolecular assembly. nih.gov These non-covalent interactions play a critical role in the packing of the molecules in the crystal lattice.
The crystallographic data for "2-Nitro-N-phenylbenzenesulfonamide" is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.308 (2) |
| b (Å) | 6.1629 (7) |
| c (Å) | 15.285 (2) |
| β (°) | 100.80 (1) |
| Volume (ų) | 1231.4 (3) |
| Z | 4 |
| Torsion Angle (C-N-S-C) (°) | -72.83 (15) |
| Dihedral Angle (benzene rings) (°) | 59.55 (7) |
Data for "2-Nitro-N-phenylbenzenesulfonamide" nih.gov
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It is widely used for the identification of reaction products and intermediates. In the context of the synthesis of "this compound," mass spectrometry would be employed to confirm the formation of the desired product by identifying its molecular ion peak.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. This is a powerful tool for confirming the identity of a newly synthesized compound. For instance, in the characterization of related sulfonamides, HRMS has been used to confirm their chemical structures.
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can also be used to monitor the progress of a reaction. By analyzing samples from the reaction mixture at different time points, one can track the consumption of reactants and the formation of the product, as well as detect any side products or impurities. A GC-MS spectrum is noted to be available for "this compound" in spectral databases.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to piece together the structure of the parent molecule.
| Technique | Application | Information Obtained |
| Mass Spectrometry (MS) | Product Identification | Molecular Weight |
| High-Resolution MS (HRMS) | Structure Confirmation | Elemental Formula |
| GC-MS / LC-MS | Reaction Monitoring | Purity, Presence of Intermediates |
Other Spectroscopic Methods (e.g., UV-Vis, FT-IR) Applied to Mechanistic Characterization
In addition to NMR and mass spectrometry, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy are valuable for the characterization of "this compound."
FT-IR Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretches of the sulfonyl group, and the N-O stretches of the nitro group, as well as the C-H and C=C vibrations of the aromatic rings. The purity of related sulfonamides has been checked using their infrared spectra. nih.gov
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as "this compound," typically exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the electronic structure of the molecule and can be influenced by factors such as solvent polarity and pH. UV-Vis spectroscopy can be used to study the electronic properties of the molecule and can also be employed for quantitative analysis.
Q & A
Q. How does the nitro group influence the compound’s biological activity and reactivity?
- Methodological Answer : The nitro group () acts as a strong electron-withdrawing group, enhancing the sulfonamide’s ability to inhibit enzymes (e.g., carbonic anhydrase) by stabilizing interactions with catalytic zinc ions. Comparative studies with non-nitro analogs (e.g., 4-bromo derivatives) show reduced bioactivity, highlighting the nitro group’s role in target binding .
Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?
- Methodological Answer :
- Temperature Control : Reflux (~110°C) ensures complete imidate activation without decomposition .
- Solvent Selection : Toluene balances reactivity and solubility, while DCM is preferred for polar intermediates .
- Stepwise Reagent Addition : Incremental imidate addition minimizes side reactions (e.g., dimerization) .
Q. How can stereochemical effects on biological activity be systematically analyzed?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers (e.g., Chiralcel OD column with heptane/i-PrOH) to assess enantiopurity .
- VCD/FTIR Spectroscopy : Assigns absolute configurations and correlates with activity data (e.g., IC₅₀ values in enzyme assays) .
Q. What in vitro models are suitable for evaluating biological activity?
- Methodological Answer : Isolated rat heart models (Langendorff preparation) assess cardiovascular effects, measuring parameters like coronary resistance and perfusion pressure. Dose-response studies (0.001–1 nM) identify therapeutic thresholds .
Q. How can structure-activity relationship (SAR) studies be designed for analog development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
